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Compound of Interest

Compound Name:
4-(4-Fluorophenyl)-2-

methylthiazole

Cat. No.: B1298754 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

the compound 4-(4-Fluorophenyl)-2-methylthiazole. The information is tailored for

researchers, scientists, and professionals in the field of drug development, offering a detailed

analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data.

Compound Identification
IUPAC Name 4-(4-fluorophenyl)-2-methyl-1,3-thiazole

Molecular Formula C₁₀H₈FNS

Molecular Weight 193.24 g/mol

CAS Number Not readily available

Structure

Mass Spectrometry (MS)
Mass spectrometry data provides information about the mass-to-charge ratio of the molecule

and its fragments, confirming its molecular weight and elemental composition. The predicted

mass spectrometry data for 4-(4-Fluorophenyl)-2-methylthiazole is presented below.[1]
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Adduct Calculated m/z

[M+H]⁺ 194.04343

[M+Na]⁺ 216.02537

[M-H]⁻ 192.02887

[M+NH₄]⁺ 211.06997

[M+K]⁺ 231.99931

[M]⁺ 193.03560

[M]⁻ 193.03670

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by

providing information about the chemical environment of individual atoms. While specific

experimental data for 4-(4-Fluorophenyl)-2-methylthiazole is not readily available in the

public domain, the expected chemical shifts can be inferred from the analysis of closely related

fluorophenyl-thiazole derivatives.[2][3]

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the methyl group

protons, the thiazole ring proton, and the protons of the fluorophenyl ring.

Protons
Expected Chemical Shift
(δ, ppm)

Multiplicity

-CH₃ (thiazole) 2.0 - 2.5 Singlet

Thiazole-H 7.0 - 7.5 Singlet

Aromatic-H (ortho to F) 7.0 - 7.3 Triplet or Doublet of Doublets

Aromatic-H (meta to F) 7.8 - 8.2 Doublet of Doublets

¹³C NMR Spectroscopy
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The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule.

Based on data for similar compounds, the following chemical shifts are anticipated.[2][3]

Carbon Expected Chemical Shift (δ, ppm)

-CH₃ (thiazole) 15 - 20

C5 (thiazole) 101 - 105

C-F (ipso-carbon) 162 - 165 (doublet, ¹JCF ≈ 245-250 Hz)

C (ortho to F) 115 - 117 (doublet, ²JCF ≈ 21-22 Hz)

C (meta to F) 128 - 131

C (para to F, attached to thiazole) 130 - 135

C4 (thiazole) 148 - 161

C2 (thiazole) 168 - 171

¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is expected to show a single signal for the fluorine atom on the

phenyl ring.[3]

Fluorine Expected Chemical Shift (δ, ppm)

Ar-F -114 to -115

Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups in a molecule based on their characteristic

absorption of infrared radiation. The expected IR absorption bands for 4-(4-Fluorophenyl)-2-
methylthiazole are listed below, based on the analysis of similar structures.[2][3]
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Functional Group Expected Wavenumber (cm⁻¹)

Aromatic C-H stretch 3100 - 3000

Aliphatic C-H stretch 2950 - 2850

C=N stretch (thiazole) 1610 - 1580

Aromatic C=C stretch 1600 - 1450

C-F stretch 1250 - 1100

Thiazole ring vibrations 1100 - 700

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

described above.

Mass Spectrometry
High-resolution mass spectrometry (HRMS) can be performed using an Orbitrap mass

spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in

a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer.

Data can be acquired in both positive and negative ion modes over a mass range of m/z 50-

800.[4]

NMR Spectroscopy
NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is

dissolved in a deuterated solvent, commonly deuterochloroform (CDCl₃) or dimethyl sulfoxide-

d₆ (DMSO-d₆).[3] Tetramethylsilane (TMS) is used as an internal standard. For ¹⁹F NMR, the

spectra are proton-decoupled.[3]

IR Spectroscopy
The IR spectrum can be recorded using a Fourier-Transform Infrared (FTIR) spectrometer,

often with an Attenuated Total Reflectance (ATR) accessory. The solid sample is placed directly

on the ATR crystal, and the spectrum is recorded in the range of 4000-400 cm⁻¹.[2]
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Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of 4-(4-
Fluorophenyl)-2-methylthiazole.
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IR Spectroscopy Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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